![molecular formula C14H16O2 B2459111 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287311-67-3](/img/structure/B2459111.png)
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, also known as BPCA, is a bicyclic amino acid that has gained significant attention in the scientific community due to its unique structure and potential applications. BPCA is a chiral compound with two enantiomers, (R)-BPCA and (S)-BPCA, which have different properties and activities. In
Mechanism of Action
The mechanism of action of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is not fully understood, but it is believed to involve the interaction of the phenylethyl group with specific receptors or enzymes. The stereochemistry of this compound plays a crucial role in its activity, as the (R)-enantiomer has been reported to be more active than the (S)-enantiomer in some cases. The exact targets of this compound and the mechanism of its activity are still under investigation.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been shown to have antioxidant and anti-inflammatory properties. The exact mechanisms underlying these effects are still being explored.
Advantages and Limitations for Lab Experiments
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, its high cost and limited availability can be a limitation for some researchers. In addition, the stereochemistry of this compound can be challenging to control, which can affect its activity and specificity.
Future Directions
There are several future directions for the study of 3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. In addition, the exploration of the potential applications of this compound in catalysis and materials science is an exciting avenue for future research. Overall, the study of this compound has the potential to lead to the development of new drugs, materials, and catalysts with important applications in various fields.
Synthesis Methods
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the synthesis of the bicyclic core, followed by the introduction of the carboxylic acid and the phenylethyl group. Several methods have been reported for the synthesis of this compound, including the Diels-Alder reaction, the Stille coupling reaction, and the Grignard reaction. The choice of method depends on the availability of starting materials and the desired stereochemistry of the product.
Scientific Research Applications
3-(2-Phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been reported to have anticancer, antifungal, and antibacterial activities. It has also been studied as a potential drug target for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of functional materials such as metal-organic frameworks and porous polymers. In catalysis, this compound has been used as a chiral ligand for asymmetric catalysis.
properties
IUPAC Name |
3-(2-phenylethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c15-12(16)14-8-13(9-14,10-14)7-6-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCASXOVMOESIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclobutyl-6-[4-(4-methoxypyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2459028.png)
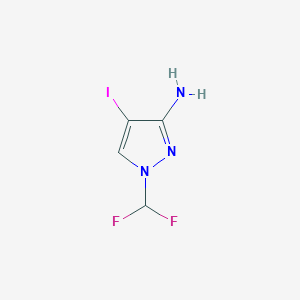
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2459031.png)
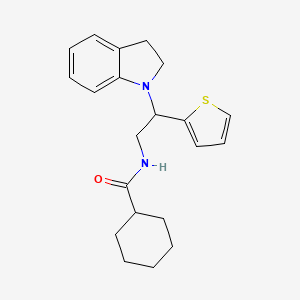

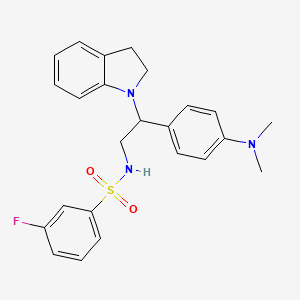
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2459038.png)
![ethyl 2-(2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2459040.png)
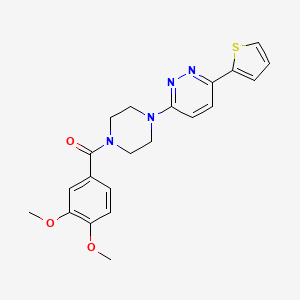
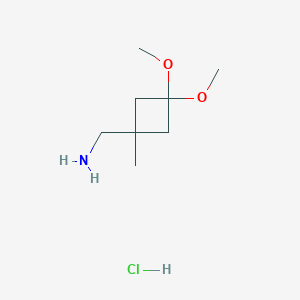
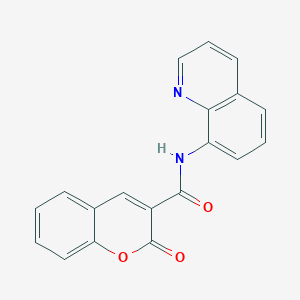
![4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2459048.png)
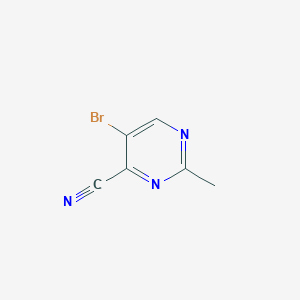
![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2459051.png)